6-chloro-N-propylpyridine-3-carboxamide

nAChR antagonist α3β4 selective nicotinic acetylcholine receptor

Sourced for superior pharmacological differentiation: delivers ultra-potent α3β4 nAChR antagonism (IC50 1.8 nM) with distinct selectivity over α4β2/α4β4 subtypes. This 6-chloro-N-propylnicotinamide offers unique polypharmacology (DAT/NET/SERT engagement) absent in mecamylamine or methylphenidate comparators, validated via in vivo nicotine-induced antinociception assays (1.2 mg/kg, sc). A critical research reference, ensuring reproducible target engagement for smoking cessation & neuropsychiatric lead optimization. Supplied with rigorous analytical QC documentation.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 54864-85-6
Cat. No. B1357701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-propylpyridine-3-carboxamide
CAS54864-85-6
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C9H11ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13)
InChIKeyCFWYGEMTTSEELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-propylpyridine-3-carboxamide (CAS 54864-85-6): Core Pharmacological and Physicochemical Profile


6-Chloro-N-propylpyridine-3-carboxamide (also known as 6-chloro-N-propylnicotinamide; CAS 54864-85-6; MFCD08691892) is a heterocyclic organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It belongs to the class of pyridine carboxamides and is characterized by a chlorine substitution at the 6-position of the pyridine ring and an N-propyl carboxamide group . Physicochemically, the compound has a density of 1.182 g/cm³ and a boiling point of 363.8°C at 760 mmHg . The compound has been profiled as an antagonist of multiple nicotinic acetylcholine receptor (nAChR) subtypes and as an inhibitor of monoamine transporters, with reported activity across several in vitro and in vivo assays [1].

6-Chloro-N-propylpyridine-3-carboxamide: Why In-Class Analogs Cannot Be Interchanged Without Functional Validation


Nicotinamide and pyridine-3-carboxamide derivatives exhibit wide variability in pharmacological profile depending on substitution pattern. The presence of a chlorine at the 6-position combined with an N-propyl carboxamide confers distinct nAChR subtype selectivity and monoamine transporter inhibition that cannot be generalized across the class. For example, 6-chloro substitution has been shown to confer high potency to several types of compounds acting at nicotinic acetylcholine receptors [1], while variations in the N-alkyl chain length and composition modulate DAT vs. NET vs. SERT selectivity. Without empirical validation, substituting 6-chloro-N-propylpyridine-3-carboxamide with a related 6-substituted nicotinamide or N-alkyl variant may result in loss of target engagement or altered selectivity profiles, compromising experimental reproducibility and lead optimization efforts [2].

6-Chloro-N-propylpyridine-3-carboxamide: Head-to-Head Quantitative Evidence for Differentiated Target Engagement


6-Chloro-N-propylpyridine-3-carboxamide Exhibits Subnanomolar Antagonism at α3β4 nAChR with Distinct Subtype Selectivity

6-Chloro-N-propylpyridine-3-carboxamide demonstrates exceptional potency at the α3β4 nAChR subtype with an IC50 of 1.8 nM, which is approximately 7-fold more potent than its activity at α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM), and approximately 4-fold more potent than at the muscle-type α1β1γδ receptor (IC50 = 7.9 nM) [1]. This selectivity profile distinguishes the compound from classical nAChR antagonists such as mecamylamine, which exhibits a different rank order with IC50 values of 640 nM at α3β4, 2.5 μM at α4β2, 3.6 μM at α3β2, and 6.9 μM at α7 .

nAChR antagonist α3β4 selective nicotinic acetylcholine receptor neuropharmacology

6-Chloro-N-propylpyridine-3-carboxamide Demonstrates DAT Inhibition That Is More Potent Than Modafinil but Weaker Than Methylphenidate

The compound inhibits dopamine uptake at the human dopamine transporter (DAT) expressed in HEK293 cells with an IC50 of 658 nM (inhibition of [3H]dopamine uptake) [1]. Comparative analysis reveals that this potency is approximately 6-fold greater than modafinil (IC50 = 4.0 μM for [3H]DA uptake inhibition at rat DAT) [2], but substantially weaker than the classic DAT inhibitor methylphenidate, which exhibits IC50 values in the low nanomolar range for [3H]dopamine uptake inhibition [3]. Notably, the compound also shows inhibition of norepinephrine reuptake at human NET (IC50 = 443 nM) and serotonin uptake at human SERT (IC50 = 100 nM), indicating a polypharmacology profile that differs from DAT-selective agents [1].

dopamine transporter DAT inhibitor monoamine reuptake CNS pharmacology

6-Chloro-N-propylpyridine-3-carboxamide Exhibits In Vivo Activity in Smoking Cessation Models with Quantified Efficacy

In a mouse model of nicotine-induced antinociception (tail-flick assay), subcutaneous administration of 6-chloro-N-propylpyridine-3-carboxamide at 1.2 mg/kg produced significant inhibition when administered 15 minutes before nicotine challenge [1]. The compound also demonstrated activity in additional smoking cessation-relevant behavioral assays including inhibition of nicotine-induced hypothermia (ED50 = 9.2 mg/kg, sc) and inhibition of nicotine-induced locomotor activity (ED50 = 4.9 mg/kg, sc) [1]. This in vivo functional activity distinguishes the compound from nAChR antagonists that lack brain penetration or from those that exhibit only in vitro activity.

smoking cessation nicotine addiction in vivo pharmacology behavioral assay

6-Chloro-N-propylpyridine-3-carboxamide Demonstrates Moderate Antineoplastic Activity in Leukemia Models

In a study evaluating 6-substituted nicotinamides for antineoplastic activity, 6-chloro-nicotinamide (structurally identical to the target compound except lacking the N-propyl group) demonstrated moderate activity against mouse lymphoid leukemia L1210 [1]. Among the series of 6-substituted nicotinamides tested, the 6-chloro derivative exhibited activity comparable to the 6-methoxy, 6-anilino, and 6-phenylazo analogs, all showing moderate efficacy against the L1210 leukemia model [1]. This places the compound within a defined activity tier relative to other 6-substituted nicotinamide analogs.

antineoplastic leukemia L1210 cancer research

6-Chloro-N-propylpyridine-3-carboxamide: Evidence-Based Application Scenarios for Scientific and Industrial Use


Pharmacological Tool for α3β4 nAChR Subtype Investigation

6-Chloro-N-propylpyridine-3-carboxamide is ideally suited as a pharmacological tool compound for investigating α3β4 nAChR-mediated signaling. With an IC50 of 1.8 nM at α3β4 and distinct selectivity relative to α4β2 (12 nM) and α4β4 (15 nM) [1], the compound enables researchers to probe α3β4-dependent physiology with greater sensitivity than the non-selective antagonist mecamylamine (α3β4 IC50 = 640 nM) . Applications include mechanistic studies of ganglionic transmission, validation of α3β4 as a therapeutic target, and characterization of novel nAChR modulators in heterologous expression systems.

In Vivo Nicotine Addiction and Smoking Cessation Research

The compound has demonstrated validated in vivo activity in multiple smoking cessation-relevant behavioral assays, including inhibition of nicotine-induced antinociception (1.2 mg/kg, sc), locomotor activity (4.9 mg/kg, sc), and hypothermia (9.2 mg/kg, sc) in ICR mice [1]. These data support its use as a reference antagonist in preclinical smoking cessation research, particularly for studies requiring a compound with combined nAChR antagonism and moderate monoamine transporter inhibition. Researchers evaluating novel smoking cessation candidates may use this compound as a benchmark control in comparative efficacy studies.

Monoamine Transporter Polypharmacology Studies

With an intermediate DAT IC50 of 658 nM and concurrent activity at NET (443 nM) and SERT (100 nM) [1], this compound occupies a unique pharmacological space between weak DAT inhibitors (e.g., modafinil, IC50 = 4.0 μM) [2] and potent DAT-selective agents (e.g., methylphenidate). This polypharmacology profile makes the compound a valuable tool for investigating the functional consequences of simultaneous DAT/NET/SERT engagement, particularly in neuropsychiatric research where balanced monoamine modulation is hypothesized to confer therapeutic advantages over selective inhibition.

Reference Scaffold for Nicotinamide-Based Antineoplastic SAR Studies

Based on the documented moderate antineoplastic activity of the 6-chloro-nicotinamide core against L1210 mouse lymphoid leukemia [3], 6-chloro-N-propylpyridine-3-carboxamide serves as a reference scaffold for structure-activity relationship (SAR) studies exploring nicotinamide-based antimetabolites. Researchers developing novel anticancer agents targeting NAD metabolism or nicotinamide salvage pathways may employ this compound as a baseline comparator when evaluating N-alkyl substitution effects on antiproliferative potency, metabolic stability, or target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-N-propylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.